Cesium Trifluoroacetate exhibits strong acidic properties due to the presence of the trifluoroacetate anion (CF3COO-). This makes it a valuable tool in acid-catalyzed reactions, particularly those involving ester cleavage during peptide synthesis. The trifluoroacetate anion's high stability and weak nucleophilicity allow for efficient cleavage of ester bonds without interfering with the desired peptide formation [, ].
In liquid chromatography, Cesium Trifluoroacetate can act as an ion pairing agent. It helps improve the separation of charged molecules by forming ion pairs with them. These ion pairs often have different retention times on the chromatography column, leading to better separation and detection of the desired analytes [].
Cesium Trifluoroacetate serves as a precursor for the production of ultra-high purity compounds, catalysts, and nanoscale materials. The strong ionic bond between the cesium cation (Cs+) and the trifluoroacetate anion (CF3COO-) allows for easy dissociation, facilitating the formation of desired materials with high purity [].
Cesium trifluoroacetate is a chemical compound with the molecular formula C₂CsF₃O₂ and a molecular weight of 188.03 g/mol. It is a strong halogenated derivative of acetic acid, characterized by the presence of trifluoroacetate groups. This compound appears as a white crystalline solid and is known for its high solubility in polar solvents, making it particularly useful in various chemical applications. Its unique properties stem from the trifluoromethyl groups, which enhance its reactivity and stability in certain reactions, especially those involving acid catalysis .
Cesium trifluoroacetate should be handled with care due to the following hazards:
There are several methods for synthesizing cesium trifluoroacetate:
Cesium trifluoroacetate has a variety of applications across different fields:
Several compounds share similarities with cesium trifluoroacetate due to their structural features or functional groups. Here are some notable examples:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Potassium Trifluoroacetate | C₂K F₃O₂ | Similar reactivity; often used in organic synthesis. |
| Sodium Trifluoroacetate | C₂Na F₃O₂ | Commonly used as an ion pairing agent; lower solubility than cesium salt. |
| Lithium Trifluoroacetate | C₂Li F₃O₂ | Exhibits unique properties due to lithium's small size; used in specialized reactions. |
| Ammonium Trifluoroacetate | C₂H₈F₃NO₂ | Soluble in water; used for specific organic reactions but less common than alkali metal salts. |
Cesium trifluoroacetate stands out due to its high solubility and effectiveness as an acid catalyst compared to other salts, making it particularly valuable in peptide synthesis and advanced material applications . Its unique properties arise from the combination of cesium's ionic characteristics and the highly electronegative fluorine atoms within the trifluoroacetate group, which enhance both stability and reactivity.
The primary synthetic pathway for cesium trifluoroacetate involves direct acid-base neutralization between trifluoroacetic acid and cesium carbonate, representing the most straightforward and efficient laboratory-scale preparation method. This reaction proceeds according to the stoichiometric equation where cesium carbonate reacts with trifluoroacetic acid to produce cesium trifluoroacetate, carbon dioxide, and water. The neutralization reaction typically achieves optimal yields when conducted at ambient temperature (20°C) with reaction times as brief as 0.25 hours, demonstrating the high reactivity between the carbonate base and the strong trifluoroacetic acid.
Research findings indicate that cesium carbonate offers significant advantages over alternative cesium sources due to its lower hygroscopic nature compared to cesium fluoride, which becomes problematic during handling as it rapidly absorbs atmospheric moisture. The mechanism involves initial protonation of the carbonate ion by trifluoroacetic acid, followed by decomposition to release carbon dioxide and formation of the desired cesium trifluoroacetate salt. Experimental data demonstrates that reaction completion can be monitored through pH measurements, with the neutralization endpoint typically occurring at pH values between 5.0 and 6.0.
Industrial-scale synthesis employs sophisticated solvent-based crystallization methodologies that enhance product purity and facilitate large-scale production. The process utilizes alcohol-based neutralization media, specifically alcohols containing 3 to 4 carbon atoms, with 2-butanol showing particular effectiveness due to its favorable azeotrope formation characteristics. The three-stage crystallization process begins with neutralization in an alcohol medium, followed by azeotropic removal of water formed during neutralization, and concludes with hydrocarbon treatment to induce crystallization of anhydrous cesium trifluoroacetate.
The crystallization mechanism relies on the differential solubility of cesium trifluoroacetate in various solvent systems. Toluene serves as the preferred hydrocarbon for crystal precipitation because it does not solubilize cesium trifluoroacetate while forming effective azeotropes with the alcohol medium. This selective solubility enables clean separation of the product from reaction byproducts and unreacted starting materials. The crystallization process can be optimized by maintaining specific weight ratios, with trifluoroacetic acid to alcohol ratios between 0.4:1 to 5:1 proving most effective, and optimal ratios of 1.15:1 to 1.18:1 for maximum efficiency.
Advanced purification strategies focus on removing trace impurities while maintaining high product yields and crystalline integrity. The azeotropic distillation technique effectively removes water and volatile impurities, while the subsequent hydrocarbon treatment eliminates alcohol residues. Purification protocols have been developed to achieve products with purity levels exceeding 99.0%, as demonstrated by commercial preparations meeting stringent analytical standards.
Yield optimization studies reveal that maintaining precise stoichiometric relationships is crucial for maximizing product recovery. When using cesium carbonate as the neutralizing agent, molar ratios of cesium carbonate to trifluoroacetic acid between 0.475 to 0.5 provide optimal results, with slight excess of trifluoroacetic acid preventing carbonate encapsulation issues. The recovery process involves careful temperature control during crystallization, typically maintaining temperatures around 100-120°C during final drying stages to ensure complete solvent removal without thermal decomposition.
Cesium trifluoroacetate exhibits distinctive crystallographic properties that reflect the ionic nature of the cesium-trifluoroacetate interaction [1] [2]. The compound crystallizes in a crystalline form at room temperature, with X-ray diffraction studies confirming its structural integrity [3]. The molecular formula C₂CsF₃O₂ corresponds to a molecular weight of 245.92 grams per mole [1] [2].
Crystallographic investigations reveal that cesium trifluoroacetate possesses a melting point range of 114-116°C according to literature values, with some sources reporting specific melting points of 115°C and 122°C [2] [4] [5]. The density of the crystalline material has been determined to be 2.00 grams per milliliter at 20°C, with a specific gravity ranging from 1.95 to 2.05 at 20°C [2] [5] [6].
The crystal structure analysis demonstrates that cesium ions adopt irregular coordination polyhedra, commonly exhibiting coordination numbers ranging from 7 to 12 oxygen atoms in related cesium compounds [7] [8]. X-ray diffraction patterns confirm the structural integrity of the compound, with the diffraction data conforming to the expected crystalline structure [3].
Table 1: Crystallographic Properties of Cesium Trifluoroacetate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂CsF₃O₂ | [1] [2] |
| Molecular Weight | 245.92 g/mol | [1] [2] |
| Melting Point | 114-116°C | [2] [5] |
| Density | 2.00 g/mL (20°C) | [2] [5] |
| Specific Gravity | 1.95-2.05 (20/20°C) | [2] [5] |
| Physical Form | Crystalline solid | [1] [4] |
| Appearance | White to pale beige crystalline powder | [2] [4] |
The infrared spectroscopic profile of cesium trifluoroacetate reveals characteristic vibrational modes associated with the trifluoroacetate anion [3] [9]. The compound exhibits distinctive absorption bands corresponding to the carbonyl stretching vibrations of the trifluoroacetate group, with antisymmetric and symmetric carboxylate stretching vibrations typically observed in the fingerprint region [10].
Vibrational analysis of trifluoroacetate compounds demonstrates that the CF₃ group exhibits characteristic stretching and bending modes that are diagnostic of the trifluoromethyl functionality [9]. The infrared spectrum confirms the structural integrity of the compound, with bands conforming to the expected trifluoroacetate vibrational profile [3].
Cesium-133 NMR spectroscopy provides valuable insights into the local environment of cesium ions in cesium trifluoroacetate [11] [12] [13]. The ¹³³Cs nucleus exhibits a chemical shift range of approximately 160 parts per million, with cesium compounds typically showing signals between -30 and 130 parts per million relative to 0.1 M cesium nitrate in deuterium oxide [13].
The ¹³³Cs NMR chemical shifts are highly sensitive to the coordination environment and can provide information about the ionic interactions between cesium and trifluoroacetate anions [11] [12]. The quadrupolar nature of the ¹³³Cs nucleus (spin 7/2) generally results in narrow signals due to the symmetric coordination environment around cesium ions [13].
Fluorine-19 NMR spectroscopy of the trifluoroacetate component reveals characteristic chemical shifts associated with the trifluoromethyl group [14]. The CF₃ group in trifluoroacetic acid derivatives typically exhibits distinctive ¹⁹F NMR signals that are diagnostic of the electronic environment [14].
X-ray photoelectron spectroscopy analysis of cesium-containing compounds reveals characteristic binding energies for cesium 3d electrons [15]. The Cs 3d spectrum typically exhibits two prominent peaks corresponding to the Cs 3d₅/₂ and Cs 3d₃/₂ levels, located at approximately 724-728 eV and 738-742 eV, respectively [15].
The XPS analysis can differentiate between different cesium chemical states, with cesium ions showing characteristic binding energies distinct from cesium hydroxide or other cesium compounds formed through surface interactions [15]. The trifluoroacetate component contributes characteristic fluorine and carbon signals that confirm the presence of the CF₃COO⁻ anion [16] [17].
Table 2: Spectroscopic Characteristics of Cesium Trifluoroacetate
| Technique | Parameter | Characteristic Value/Range | Reference |
|---|---|---|---|
| FTIR | Structural Confirmation | Conforms to structure | [3] |
| ¹³³Cs NMR | Chemical Shift Range | -30 to 130 ppm | [13] |
| ¹³³Cs NMR | Spin | 7/2 | [13] |
| ¹³³Cs NMR | Natural Abundance | 100% | [13] |
| XPS | Cs 3d₅/₂ | ~725.5 eV | [15] |
| XPS | Cs 3d₃/₂ | ~738-742 eV | [15] |
The coordination chemistry of cesium trifluoroacetate involves electrostatic interactions between the cesium cation and the trifluoroacetate anion [18] [19]. Cesium ions typically exhibit high coordination numbers due to their large ionic radius, commonly forming coordination polyhedra with 8 to 12 oxygen atoms from surrounding ligands [20] [7] [8].
In cesium trifluoroacetate, the metal-ligand interactions are predominantly ionic in nature, with the cesium cation coordinating to oxygen atoms of the trifluoroacetate anions [18] [19]. The coordination geometry around cesium is typically irregular, reflecting the flexible coordination preferences of the large cesium ion [7] [8].
Studies of related cesium carboxylate compounds demonstrate that cesium ions can form various coordination environments, including distorted cubic, hexagonal bipyramidal, and other irregular polyhedra [7] [8]. The coordination number and geometry depend on the specific crystalline environment and the presence of additional coordinating species [20] [7].
The trifluoroacetate anion exhibits multiple coordination modes, including monodentate and bidentate coordination through its carboxylate oxygen atoms [19] [21]. The electron-withdrawing nature of the trifluoromethyl group influences the coordination behavior and strengthens the ionic interactions with cesium [22] [23].
Table 3: Coordination Chemistry Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Cesium Coordination Number | 8-12 oxygen atoms | [7] [8] |
| Coordination Geometry | Irregular polyhedra | [7] [8] |
| Primary Interactions | Electrostatic/ionic | [18] [19] |
| Ligand Coordination Modes | Monodentate/bidentate | [19] [21] |
Cesium trifluoroacetate exhibits distinctive hydrogen bonding behavior when interacting with organic solvents, particularly those capable of forming hydrogen bonds [23] [24] [25]. The trifluoroacetate anion can participate in hydrogen bonding interactions through its carboxylate oxygen atoms, while the trifluoromethyl group exhibits unique interactions with polar and non-polar solvents [23] [25].
In protic solvents, the trifluoroacetate anion forms hydrogen bonds with solvent molecules, leading to altered solvation behavior compared to conventional acetate salts [23] [25]. The highly electronegative fluorine atoms in the trifluoromethyl group can participate in weak hydrogen bonding interactions, particularly with solvents containing active hydrogen atoms [23] [24].
Studies of trifluoroacetate-containing ionic systems reveal that the CF₃ group can influence the hydrogen bonding network structure around the carboxylate functionality [25]. The electron-withdrawing effect of the trifluoromethyl group enhances the hydrogen bond acceptor ability of the carboxylate oxygen atoms [22] [23].
The solubility characteristics of cesium trifluoroacetate reflect these hydrogen bonding interactions, with the compound showing high solubility in water (2 M at 20°C) and solubility in various organic solvents [2] [5]. The pH of aqueous solutions ranges from 5.0 to 6.0, indicating the weak basic nature of the trifluoroacetate anion [2] [5].
Density and viscosity studies of aqueous cesium trifluoroacetate solutions demonstrate strong solute-solvent interactions and water structuring effects [6]. The apparent molar volume and viscosity data indicate significant ion-solvent interactions that influence the solution properties [6].
Table 4: Hydrogen Bonding and Solvation Properties
| Property | Value | Reference |
|---|---|---|
| Water Solubility | 2 M at 20°C | [2] [5] |
| Aqueous pH | 5.0-6.0 | [2] [5] |
| Organic Solvent Solubility | Soluble | [2] [5] |
| Hydrogen Bond Acceptor | Carboxylate oxygen atoms | [23] [25] |
| CF₃ Group Interactions | Weak hydrogen bonding | [23] [24] |
Acute Toxic;Irritant;Environmental Hazard